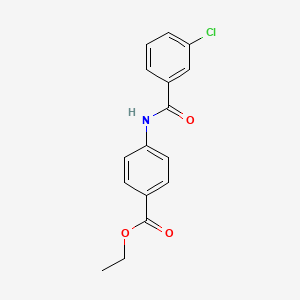![molecular formula C20H17Cl3N4O2S B11699421 4-methoxy-N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11699421.png)
4-methoxy-N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHOXY-N-(2,2,2-TRICHLORO-1-{[(QUINOLIN-8-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE is a complex organic compound with a unique structure that includes a quinoline moiety, a trichloroethyl group, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-(2,2,2-TRICHLORO-1-{[(QUINOLIN-8-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Trichloroethyl Group: The trichloroethyl group can be introduced via a nucleophilic substitution reaction using trichloroethanol and a suitable base.
Coupling with Methoxybenzamide: The final step involves the coupling of the quinoline derivative with methoxybenzamide through a carbamothioylation reaction, which can be facilitated by using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-(2,2,2-TRICHLORO-1-{[(QUINOLIN-8-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The trichloroethyl group can be reduced to a dichloroethyl or monochloroethyl group.
Substitution: The chlorine atoms in the trichloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dichloroethyl or monochloroethyl derivatives.
Substitution: Formation of substituted derivatives with amines or thiols.
Scientific Research Applications
4-METHOXY-N-(2,2,2-TRICHLORO-1-{[(QUINOLIN-8-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-(2,2,2-TRICHLORO-1-{[(QUINOLIN-8-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, while the trichloroethyl group can form covalent bonds with nucleophilic sites on proteins. This dual mode of action can lead to the inhibition of key biological pathways, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 4-METHOXY-N-(2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-BENZAMIDE
- 4-METHOXY-N-(2,2,2-TRICHLORO-1-(NAPHTHALEN-2-YLAMINO)-ETHYL)-BENZAMIDE
- 4-METHOXY-N-(2,2,2-TRICHLORO-1-(PHENYLAMINO)-ETHYL)-BENZAMIDE
Uniqueness
The presence of the quinoline moiety in 4-METHOXY-N-(2,2,2-TRICHLORO-1-{[(QUINOLIN-8-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE distinguishes it from other similar compounds. This moiety provides unique electronic and steric properties, enhancing its potential interactions with biological targets and making it a valuable compound for further research.
Properties
Molecular Formula |
C20H17Cl3N4O2S |
|---|---|
Molecular Weight |
483.8 g/mol |
IUPAC Name |
4-methoxy-N-[2,2,2-trichloro-1-(quinolin-8-ylcarbamothioylamino)ethyl]benzamide |
InChI |
InChI=1S/C20H17Cl3N4O2S/c1-29-14-9-7-13(8-10-14)17(28)26-18(20(21,22)23)27-19(30)25-15-6-2-4-12-5-3-11-24-16(12)15/h2-11,18H,1H3,(H,26,28)(H2,25,27,30) |
InChI Key |
FKCUXVABQKXXTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-iodophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11699338.png)





![1-(4-Ethoxyphenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B11699372.png)
![6-chloro-3-[(2Z)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B11699381.png)
![4-[4-Chloro-3-(trifluoromethyl)phenyl]-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B11699397.png)
![N'-[(3Z)-5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B11699410.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11699415.png)
![2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11699422.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11699432.png)
